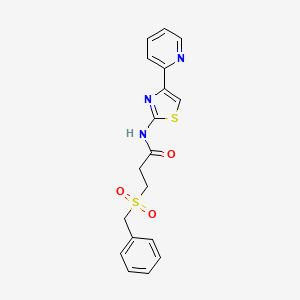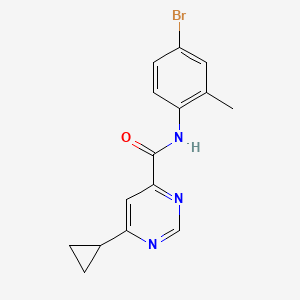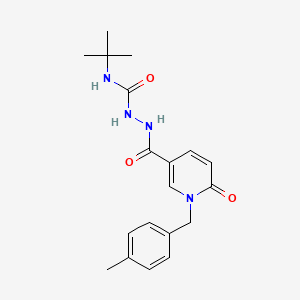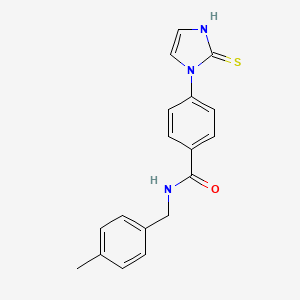![molecular formula C16H17F3N2OS B2655114 1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane CAS No. 2094524-26-0](/img/structure/B2655114.png)
1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Prop-2-yn-1-yl)piperazine” is a compound that has a similar structure . It has a molecular weight of 124.19 and is usually stored in a dark, dry place at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds involves reactions with the mesoionic compound Nitron . Nitron reacts with 1-trifluoromethyl-substituted prop-2-yne iminium salts by conjugate nucleophilic addition .
Molecular Structure Analysis
The molecular structure of similar compounds involves a prototropic equilibrium with minor amounts of a nucleophilic heterocyclic carbene of the 1,2,4-triazolyl-5-ylidene type .
Chemical Reactions Analysis
These salts were found to be highly reactive dienophiles in Diels–Alder reactions with cyclopentadiene, 2,3-dimethylbutadiene, and even anthracene . At higher temperatures, the cycloadducts undergo an intramolecular SE (Ar) reaction leading to condensed carbocycles incorporating a 1-(trifluoromethyl)-1-(dimethylamine)indene ring system .
Physical And Chemical Properties Analysis
The physical form of similar compounds is usually solid . The SMILES string for a similar compound, “1-Methoxy-4-(prop-2-yn-1-yloxy)benzene”, is COC1=CC=C(C=C1)OCC#C .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(4-prop-2-ynyl-1,4-diazepan-1-yl)-[3-(trifluoromethylsulfanyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2OS/c1-2-7-20-8-4-9-21(11-10-20)15(22)13-5-3-6-14(12-13)23-16(17,18)19/h1,3,5-6,12H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXPZRANYQZXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)C(=O)C2=CC(=CC=C2)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2655032.png)
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2655034.png)

![(1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2655037.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2655039.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-benzyl-N-ethylacetamide](/img/structure/B2655042.png)
![propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2655044.png)
![Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]-3-quinolinecarboxylate](/img/structure/B2655045.png)
![1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2655048.png)

methanone](/img/structure/B2655050.png)

